3-[2-(Trimethoxysilyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trimethoxysilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C10H17NO3Si. It is commonly used as a functional group conversion reagent in organic synthesis to modify the chemical properties of molecules. Additionally, it serves as a surface modifier to improve the wettability and adhesion of materials, making it valuable in coatings, adhesives, and dyes .
Preparation Methods
The synthesis of 3-[2-(Trimethoxysilyl)ethyl]pyridine typically involves the reaction of 2-(2-pyridyl)ethylamine with trimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
3-[2-(Trimethoxysilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(Trimethoxysilyl)ethyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for functional group transformations and as a surface modifier to enhance material properties.
Biology: The compound is employed in the modification of biomolecules and surfaces to improve biocompatibility and adhesion in biomedical devices.
Medicine: It is used in the development of drug delivery systems and as a component in diagnostic assays.
Industry: The compound is utilized in the production of coatings, adhesives, and dyes to improve their performance and durability
Mechanism of Action
The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]pyridine involves its ability to form covalent bonds with various substrates through the trimethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then react with other functional groups on the substrate, leading to strong adhesion and modification of surface properties .
Comparison with Similar Compounds
3-[2-(Trimethoxysilyl)ethyl]pyridine can be compared with other similar compounds, such as:
2-(2-Pyridyl)ethyltrimethoxysilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
3-(Triethoxysilyl)propylamine: Another organosilicon compound with different alkoxy groups, used in similar applications but with different reactivity profiles
The uniqueness of this compound lies in its specific combination of the pyridine ring and trimethoxysilyl group, which provides distinct reactivity and surface modification capabilities .
Properties
CAS No. |
347187-86-4 |
---|---|
Molecular Formula |
C10H17NO3Si |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
trimethoxy(2-pyridin-3-ylethyl)silane |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
HDITXGQJOIRGQN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CN=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.